Estrogen receptor antagonist 8
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Overview
Description
Estrogen receptor antagonist 8 is a compound that inhibits the activity of estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and are involved in various physiological processes, including the regulation of gene expression, cell growth, and differentiation. Estrogen receptor antagonists are used in the treatment of diseases such as breast cancer, where they block the effects of estrogen on cancer cells.
Preparation Methods
The synthesis of estrogen receptor antagonist 8 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow reactors, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Estrogen receptor antagonist 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Estrogen receptor antagonist 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors and to develop new synthetic methods.
Biology: Used to investigate the role of estrogen receptors in various biological processes, including cell signaling and gene expression.
Medicine: Used in the treatment of estrogen receptor-positive breast cancer and other hormone-related diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
Mechanism of Action
Estrogen receptor antagonist 8 exerts its effects by binding to estrogen receptors and blocking the binding of estrogen. This prevents the activation of the receptor and the subsequent transcription of estrogen-responsive genes. The molecular targets and pathways involved include the estrogen receptor itself and downstream signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Estrogen receptor antagonist 8 is similar to other estrogen receptor antagonists, such as tamoxifen and fulvestrant. it has unique properties that make it distinct, including its binding affinity, selectivity, and pharmacokinetic profile. Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
Fulvestrant: A selective estrogen receptor degrader used in the treatment of hormone receptor-positive metastatic breast cancer.
Elacestrant: A newer selective estrogen receptor degrader with improved oral bioavailability and efficacy in resistant breast cancer models
Properties
Molecular Formula |
C25H21N3O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-2-(4-nitrophenyl)-4,5-dihydrobenzo[g]indazole |
InChI |
InChI=1S/C25H21N3O4/c1-31-20-10-3-16(4-11-20)25-23-13-5-17-15-21(32-2)12-14-22(17)24(23)26-27(25)18-6-8-19(9-7-18)28(29)30/h3-4,6-12,14-15H,5,13H2,1-2H3 |
InChI Key |
PCGBDHLCFWYSBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3CCC4=C(C3=NN2C5=CC=C(C=C5)[N+](=O)[O-])C=CC(=C4)OC |
Origin of Product |
United States |
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